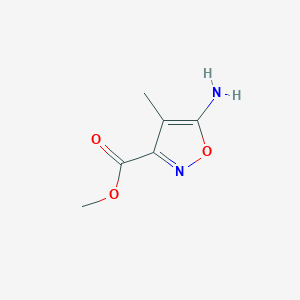
5-氨基-4-甲基异噁唑-3-羧酸甲酯
描述
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are commonly used in the development of therapeutic agents. This compound, in particular, is characterized by the presence of an amino group at the 5-position, a methyl group at the 4-position, and a carboxylic acid ester at the 3-position of the isoxazole ring.
科学研究应用
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of novel bioactive peptides and other heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying various biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
Isoxazoles, the class of compounds to which amia belongs, are known for their broad spectrum of targets and high biological activity . They have been tested for their anticancer, anti-inflammatory, and antibacterial activities .
Mode of Action
It’s known that amia can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that AMIA may interact with its targets through the formation of peptide bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
Given that amia can be incorporated into peptides , it’s plausible that it may affect various biochemical pathways involving peptide-based processes. The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
The successful incorporation of amia into peptides suggests that it may have suitable bioavailability for therapeutic applications .
Result of Action
It’s known that amia presents various biological activities . For example, one study found that a compound related to AMIA inhibited the humoral immune response in vitro and stimulated the inductive phase of DTH in vivo, although it inhibited the eliciting phase of that response .
Action Environment
It’s known that amia can be incorporated into peptides under different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that the action of AMIA may be influenced by the specific conditions under which it is synthesized and administered.
生化分析
Biochemical Properties
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in the conformation of the enzyme, thereby affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in various biochemical processes.
Subcellular Localization
The subcellular localization of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an aromatic aldehyde with nitroacetic esters can yield intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be cyclized to form the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反应分析
Types of Reactions
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.
5-Phenylisoxazole-3-carboxylate: Another similar compound with a phenyl group instead of a methyl group.
Uniqueness
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and carboxylic groups in the isoxazole ring makes it a versatile building block for the synthesis of various bioactive compounds .
属性
IUPAC Name |
methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)8-11-5(3)7/h7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRYHKYWRENAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475714 | |
| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485807-09-8 | |
| Record name | Methyl 5-amino-4-methyl-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485807-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


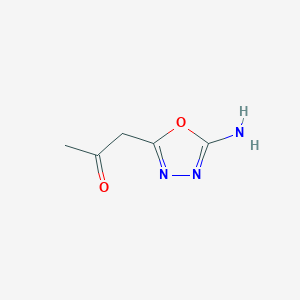
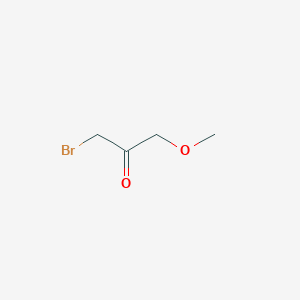

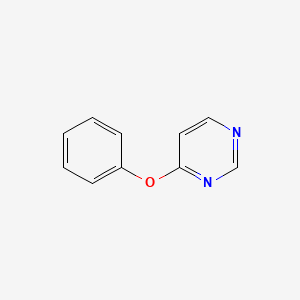
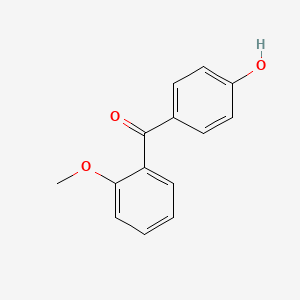
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B1625934.png)
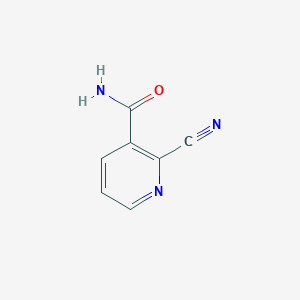



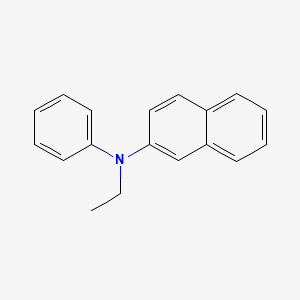
![5-Chloro-2-(pyridin-4-YL)benzo[D]thiazole](/img/structure/B1625942.png)
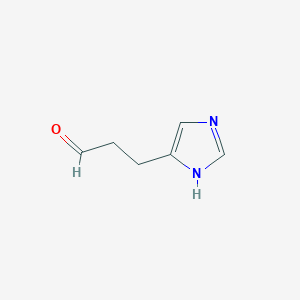
![1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one](/img/structure/B1625946.png)
